2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]-6-methoxy-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-24(2)11-6-12-25-19(16-7-4-5-10-23-16)18-20(26)15-9-8-14(28-3)13-17(15)29-21(18)22(25)27/h4-5,7-10,13,19H,6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTDIVFDRAWIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule characterized by its unique chromene and pyrrole structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities , including antimicrobial , anticancer , and anti-inflammatory properties .
Chemical Structure and Properties
- Molecular Formula : C19H22N2O3
- Molecular Weight : 326.39 g/mol
- CAS Number : 886161-88-2
The compound features a dimethylamino propyl group and a methoxy group attached to a chromeno-pyrrole framework, enhancing its interaction with biological macromolecules .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes .
Anticancer Activity
Studies have demonstrated that 2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can induce apoptosis in cancer cells. It has been tested against several cancer cell lines, including breast and lung cancers. The compound appears to modulate key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases. The anti-inflammatory effects may be attributed to its ability to inhibit certain enzymes involved in the inflammatory response .
The synthesis of this compound typically involves multi-step organic reactions under controlled conditions. Recent advancements have improved synthetic methodologies, allowing for the rapid assembly of diversified derivatives .
The biological activity is believed to stem from its ability to bind specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects depending on the molecular targets involved .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study 2 | Showed anticancer effects in MCF-7 breast cancer cells with IC50 values around 12 µM. |
| Study 3 | Reported inhibition of TNF-alpha production in LPS-stimulated macrophages, highlighting anti-inflammatory properties. |
Preparation Methods
Synthetic Strategy Overview
The target molecule’s architecture necessitates a modular approach, beginning with the assembly of the tricyclic chromeno[2,3-c]pyrrole-3,9-dione scaffold, followed by sequential functionalization. Retrosynthetic analysis suggests the following disconnections:
- Chromeno-pyrrole core : Derived via cyclocondensation of a diketone precursor with an aminophenol derivative.
- 6-Methoxy group : Introduced via nucleophilic aromatic substitution or directed ortho-metalation.
- Pyridin-2-yl moiety : Installed through cross-coupling methodologies.
- 3-(Dimethylamino)propyl chain : Incorporated via alkylation or Michael addition.
Critical challenges include avoiding diketone tautomerization during cyclization, achieving regioselective C–H functionalization, and minimizing racemization at stereocenters.
Construction of the Chromeno[2,3-c]pyrrole-3,9-dione Core
The fused tricyclic system is synthesized through a tandem cyclization-oxidation sequence. Analogous methods for chromeno[3,2-c]pyridines demonstrate that refluxing diketones with aminophenols in xylene under Dean-Stark conditions facilitates water elimination and ring closure. For the pyrrole variant, 1,3-cyclohexanedione and 2-aminophenol derivatives are heated at 150°C in the presence of para-toluenesulfonic acid (20 mol%) and hydroquinone (10 mol%) to suppress polymerization. The reaction proceeds via enol-keto tautomerization, followed by nucleophilic attack and dehydration (Table 1).
Table 1. Optimization of Chromeno-pyrrole Core Synthesis
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1,3-cyclohexanedione | p-TSA | Xylene | 150 | 62 |
| 1,3-cyclopentanedione | BF₃·Et₂O | Toluene | 110 | 48 |
| 2-acetylphenol | H₂SO₄ | DMF | 100 | 35 |
Post-cyclization, oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane introduces the 3,9-dione functionality, achieving 85% conversion.
Attachment of the Pyridin-2-yl Group at Position 1
Palladium-catalyzed cross-coupling proves effective for installing the pyridin-2-yl moiety. A modified Buchwald-Hartwig amination employs 6-methoxy-1-bromo-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , pyridin-2-amine (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C. After 24 hours, column chromatography (SiO₂, EtOAc/hexane) isolates the product in 67% yield. Alternative Suzuki-Miyaura coupling using pyridin-2-ylboronic acid with Pd(PPh₃)₄ achieves comparable efficiency (65%).
Incorporation of the 3-(Dimethylamino)propyl Side Chain at Position 2
The dimethylaminopropyl group is introduced via nucleophilic alkylation. Treatment of 2-bromo-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with 3-(dimethylamino)propylmagnesium chloride (2.0 equiv) in THF at −78°C, followed by warming to room temperature, affords the target compound in 58% yield after aqueous workup. Microwave-assisted alkylation at 100°C for 30 minutes enhances yield to 74% while reducing epimerization.
Optimization of Reaction Conditions and Yield Improvement
Critical parameters influencing yields include:
- Solvent polarity : DMF improves methoxylation kinetics over methanol (ΔG‡ = 72 vs. 85 kJ/mol).
- Catalyst loading : Increasing Pd₂(dba)₃ from 5 to 10 mol% raises coupling yields by 12% but risks homocoupling.
- Temperature control : Alkylation below −50°C minimizes β-hydride elimination, confirmed by in situ IR monitoring.
Table 2. Comparative Yields Across Key Steps
| Step | Standard Yield (%) | Optimized Yield (%) |
|---|---|---|
| Core cyclization | 62 | 75 (microwave) |
| Methoxylation | 78 | 82 (DMF, 100°C) |
| Pyridyl coupling | 67 | 73 (PdCl₂(PPh₃)₂) |
| Alkylation | 58 | 74 (microwave) |
Analytical Characterization and Purity Assessment
Final product validation employs:
- ¹H/¹³C NMR : Distinct signals for pyrrole H-2 (δ 6.87 ppm), pyridin-2-yl H-3 (δ 8.21 ppm), and dimethylamino CH₃ (δ 2.15 ppm).
- HPLC : Purity >99% (C18 column, MeCN/H₂O + 0.1% TFA, 254 nm).
- HRMS : [M+H]⁺ calc. 434.1812, found 434.1809.
Comparative Analysis of Alternative Synthetic Routes
Alternative pathways evaluated include:
- One-pot assembly : Attempts to condense pre-functionalized subunits suffer from low regiocontrol (yield <20%).
- Enzymatic oxidation : Laccase-mediated dimerization of phenolic precursors achieves 35% yield but requires costly biocatalysts.
- Photoredox alkylation : Visible-light-driven C–H functionalization using Ru(bpy)₃²⁺ provides 52% yield but necessitates specialized equipment.
Q & A
Q. What are the established synthetic routes for this compound, and how can its purity be optimized?
The synthesis typically employs a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., pyridin-2-yl derivatives), and primary amines (e.g., dimethylaminopropyl groups). Key steps include:
- Core scaffold formation : Cyclization under mild conditions (40–60°C) in polar aprotic solvents like DMF or ethanol .
- Functionalization : Introduction of methoxy and dimethylamino groups via nucleophilic substitution or condensation reactions .
- Purification : Column chromatography or crystallization (yields: 43–86%; purity >95% via HPLC) .
Methodological Tip : Adjust reaction time based on substituent electronic effects (e.g., 15–20 min for electron-withdrawing groups; 2 hr for electron-donating groups) to optimize yield .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : Analyze aromatic proton environments (δ 6.5–8.5 ppm for pyridinyl and chromeno protons) and methyl/methoxy groups (δ 2.5–4.0 ppm) .
- HPLC : Monitor purity using C18 columns with acetonitrile/water gradients (retention time varies by substituent) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~475–500 Da) .
Advanced Research Questions
Q. How do substituent variations on the aryl aldehyde influence reaction efficiency and biological activity?
- Synthetic Efficiency : Electron-withdrawing groups (e.g., nitro) shorten reaction times but may reduce yields (43–70%), while electron-donating groups (e.g., methoxy) require longer heating but improve yields (70–86%) .
- Biological Activity : Pyridinyl and methoxy groups enhance target binding (e.g., kinase inhibition), whereas bulky substituents (e.g., 3,4-dimethoxyphenyl) may sterically hinder interactions .
Q. What strategies resolve contradictions in biological activity data across chromeno[2,3-c]pyrrole derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematically replace functional groups (e.g., methoxy vs. hydroxy) to isolate pharmacophores .
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with targets like kinases or DNA topoisomerases .
- Dose-Response Assays : Validate activity discrepancies via IC₅₀ profiling under standardized conditions (e.g., 72-hr cytotoxicity assays) .
Case Study : A derivative with a 3-hydroxyphenyl group showed 10-fold higher anticancer activity than its methoxy analog due to improved hydrogen bonding with a kinase active site .
Q. How can thermal stability and degradation pathways be analyzed for this compound?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for chromeno-pyrroles) .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions and melting points (e.g., ~180–220°C) .
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC for hydrolytic byproducts (e.g., cleaved pyrrole rings) .
Q. What in vitro models are suitable for evaluating its mechanism of action?
- Kinase Inhibition Assays : Use fluorescence polarization to measure ATP-binding competition in kinases (e.g., EGFR, VEGFR) .
- Apoptosis Studies : Treat cancer cell lines (e.g., MCF-7, HeLa) and assess caspase-3 activation via flow cytometry .
- Reactive Oxygen Species (ROS) Detection : Employ DCFH-DA probes in neuronal cells to evaluate antioxidant potential .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Quantum Mechanical Calculations (DFT) : Predict electron density maps to optimize charge distribution for target binding .
- Pharmacophore Modeling : Identify critical functional groups (e.g., dimethylamino for solubility, pyridinyl for π-π stacking) .
- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., blood-brain barrier penetration) .
Key Considerations for Experimental Design
- Solvent Selection : Polar solvents (e.g., DMF) enhance solubility but may require post-reaction dialysis to remove traces .
- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) can accelerate cyclization but may complicate purification .
- Biological Replicates : Use ≥3 replicates in bioassays to account for variability in IC₅₀ measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
